Synthalin sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthalin sulfate is a chemical derivative historically used in diabetes research. It is known for its ability to inhibit glucose utilization in peripheral tissues such as the liver and muscle, which initially suggested its potential as an antidiabetic agent . This compound is a non-competitive NMDA receptor antagonist and may bind to more than one site, one of which is the polyamine site .

準備方法

The synthesis of sulfated molecules, including synthalin sulfate, involves several strategies. One method involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates. This method has been optimized for a diverse range of alcohols, including natural products and amino acids . The preparation method for in vivo formula includes mixing DMSO, PEG300, Tween 80, and ddH2O .

化学反応の分析

Synthalin sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

Biology: Synthalin sulfate has been used to study the inhibition of glucose utilization in peripheral tissues.

Medicine: Historically, it was researched as a potential antidiabetic agent due to its ability to inhibit glucose utilization.

作用機序

The primary mechanism of action of synthalin sulfate involves disrupting normal cellular pathways for glucose uptake, effectively lowering blood glucose levels independently of insulin. This is achieved by damaging alpha-cells in the pancreas, which reduces glucagon secretion and subsequently lowers blood glucose levels . The molecular targets include NMDA receptors and polyamine sites .

類似化合物との比較

Synthalin sulfate can be compared with other guanidine derivatives such as galegine and other diguanide derivatives like synthalin A and synthalin B. These compounds also exhibit glucose-lowering effects but with varying degrees of toxicity and efficacy . This compound is unique in its ability to inhibit glucose utilization in peripheral tissues and its non-competitive antagonism of NMDA receptors.

Similar Compounds

- Galegine

- Synthalin A

- Synthalin B

This compound’s uniqueness lies in its dual role as an NMDA receptor antagonist and its historical significance in diabetes research.

生物活性

Synthalin sulfate, a compound with the CAS number 182285-12-7, is recognized primarily for its role as a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function, making this compound of particular interest in neuropharmacology.

This compound acts by binding to multiple sites on the NMDA receptor, which inhibits the receptor's activity without directly competing with the neurotransmitter glutamate. This mechanism is significant because it suggests potential therapeutic applications in conditions where NMDA receptor overactivation is implicated, such as neurodegenerative diseases and certain psychiatric disorders.

Research Findings

- Antagonistic Properties : this compound has been shown to effectively inhibit NMDA receptor responses both in vitro and in vivo. Studies indicate that it may bind to polyamine sites on the receptor, contributing to its antagonistic effects .

- Neuroprotective Effects : Research indicates that compounds like this compound could provide neuroprotection by modulating excitotoxicity associated with excessive glutamate signaling. This property is particularly relevant in the context of conditions such as Alzheimer's disease and stroke .

-

Case Studies :

- In a study by Reynolds et al. (1991), this compound demonstrated significant inhibition of NMDA responses, supporting its potential as a therapeutic agent for conditions linked to NMDA receptor dysfunction .

- Further investigations have explored its interactions with other compounds, enhancing understanding of its pharmacological profile and potential synergistic effects in combination therapies .

Biological Activity Summary Table

| Biological Activity | Details |

|---|---|

| NMDA Receptor Antagonism | Non-competitive antagonist; binds to multiple sites, including polyamines |

| Neuroprotective Potential | May protect against excitotoxicity related to neurodegenerative diseases |

| Research Studies | Demonstrated efficacy in inhibiting NMDA responses in various studies |

特性

IUPAC Name |

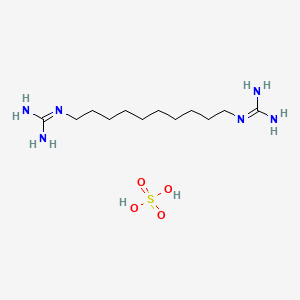

2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6.H2O4S/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;1-5(2,3)4/h1-10H2,(H4,13,14,17)(H4,15,16,18);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKRJRJDADVBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。